molecular formula C12H7ClFN5O B2539817 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine CAS No. 1799681-96-1

2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine

Cat. No. B2539817
CAS RN: 1799681-96-1
M. Wt: 291.67
InChI Key: AZJVTNUKMRPDIL-UHFFFAOYSA-N
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Description

The compound “2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine” is a chemical compound that contains a tetrazole group. Tetrazoles are a class of synthetic organic compounds that are heterocyclic with four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4- [ {2′- (2H-Tetrazol-5-yl)- [1,1′-biphenyl]-4-yl}methyl} (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . Also, metal–organic frameworks (MOFs) based on a new ligand, 5- (4- (2H-tetrazol-5-yl)phenoxy)isophthalic acid (H3TPIA), were synthesized under hydrothermal conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like single crystal X-ray diffraction, elemental analysis, IR spectroscopy, TGA analysis, and powder X-ray diffraction .


Chemical Reactions Analysis

In the active pockets of the synthesized compounds, all of them had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “(4-(2H-Tetrazol-5-yl)phenyl)boronic acid” has a molecular weight of 189.97 and is a solid at room temperature .

Scientific Research Applications

Antibacterial Activity

Tetrazole derivatives have gained attention due to their antibacterial potential. In the case of TPP, studies have shown that it possesses significant antibacterial activity against various bacterial strains. Researchers have evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The compound’s mode of action likely involves disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Anticancer Properties

TPP demonstrates promise as an anticancer agent. It has been investigated for its ability to inhibit cancer cell growth and induce apoptosis. In silico docking studies reveal that TPP interacts with key enzymes involved in cancer pathways, such as P38 MAP kinase protein. Further experimental validation is needed, but its potential as a novel chemotherapeutic agent warrants exploration .

Antitubercular Activity

Given the global burden of tuberculosis (TB), finding effective drugs is crucial. TPP has shown antitubercular activity, making it a candidate for further evaluation. TB is often associated with lung inflammation, tissue damage, and genetic changes. Researchers are keen on identifying compounds like TPP that could improve treatment outcomes and reduce toxic effects .

Antiviral Potential

Tetrazole derivatives have been investigated as antiviral agents. While more research is needed, TPP’s structure suggests it could interact with viral enzymes or receptors, potentially inhibiting viral replication. Its bioavailability and safety profile make it an interesting candidate for antiviral drug development .

Lipophilicity Enhancement

Tetrazole moieties can replace carboxylic acid groups in pharmacological molecules. This substitution enhances lipophilicity, which affects drug absorption and distribution. TPP’s lipophilic character may contribute to its bioavailability and overall pharmacokinetics .

Other Potential Applications

Beyond the mentioned fields, TPP’s unique structure may offer additional applications. Researchers could explore its use in drug delivery systems, as a ligand in metal-organic frameworks (MOFs), or even as a fluorescent probe. Further studies are necessary to uncover its full potential .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, “(4-(2H-Tetrazol-5-yl)phenyl)boronic acid” has hazard statements H315;H319;H228 and precautionary statements P240;P210;P241;P264;P280;P302+P352;P370+P378;P337+P313;P305+P351+P338;P362+P364;P332+P313 .

Mechanism of Action

Target of Action

The primary target of 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .

Mode of Action

2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine interacts with the P38 MAP kinase protein through non-covalent interactions . These interactions result in changes to the protein’s function, potentially altering cellular processes such as inflammation and cell death .

Biochemical Pathways

Given its interaction with the p38 map kinase protein, it is likely that it influences pathways related to inflammation and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine suggest good bioavailability . This means that the compound is well-absorbed by the body, is distributed effectively to its target sites, is metabolized efficiently, and is excreted without causing harmful toxicants .

Result of Action

The molecular and cellular effects of 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine’s action are likely to be seen in its potential antibacterial, anticancer, and anti-tuberculosis activities . These effects are likely due to its interaction with the P38 MAP kinase protein and the subsequent alterations in cellular processes .

Action Environment

The action, efficacy, and stability of 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, the compound’s efficacy may be influenced by factors such as the presence of other drugs or substances in the body, the individual’s health status, and genetic factors.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine' involves the reaction of 2-chloro-5-fluoropyridine with 4-(2H-tetrazol-5-yl)phenol in the presence of a base to form the intermediate product. This intermediate product is then reacted with an alkylating agent to form the final product.", "Starting Materials": [ "2-chloro-5-fluoropyridine", "4-(2H-tetrazol-5-yl)phenol", "Base", "Alkylating agent" ], "Reaction": [ "Step 1: 2-chloro-5-fluoropyridine is reacted with 4-(2H-tetrazol-5-yl)phenol in the presence of a base to form the intermediate product.", "Step 2: The intermediate product is then reacted with an alkylating agent to form the final product.", "Overall reaction: 2-chloro-5-fluoropyridine + 4-(2H-tetrazol-5-yl)phenol + Base + Alkylating agent → 2-(4-(2H-tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine" ] }

CAS RN

1799681-96-1

Product Name

2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine

Molecular Formula

C12H7ClFN5O

Molecular Weight

291.67

IUPAC Name

3-chloro-5-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine

InChI

InChI=1S/C12H7ClFN5O/c13-10-5-8(14)6-15-12(10)20-9-3-1-7(2-4-9)11-16-18-19-17-11/h1-6H,(H,16,17,18,19)

InChI Key

AZJVTNUKMRPDIL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNN=N2)OC3=C(C=C(C=N3)F)Cl

solubility

not available

Origin of Product

United States

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